N-(2-methylpropyl)oxolane-2-carboxamide
Description
N-(2-methylpropyl)oxolane-2-carboxamide is a carboxamide derivative featuring an oxolane (tetrahydrofuran) ring substituted at the 2-position with a carboxamide group. The nitrogen of the carboxamide is further substituted with a 2-methylpropyl (isobutyl) group.
Properties
IUPAC Name |
N-(2-methylpropyl)oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-7(2)6-10-9(11)8-4-3-5-12-8/h7-8H,3-6H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRVVFWBHLPBRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1CCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylpropyl)oxolane-2-carboxamide typically involves the cyclization of N-propargylamides. One method involves the use of (diacetoxyiodo)benzene as a reaction promoter and lithium iodide as an iodine source. The intramolecular iodooxygenation of N-propargylamides proceeds readily, leading to the formation of oxolane derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylpropyl)oxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can convert the oxolane ring to other functional groups.
Substitution: The carboxamide group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include (diacetoxyiodo)benzene and lithium iodide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxazole derivatives, reduced oxolane compounds, and substituted carboxamides.
Scientific Research Applications
N-(2-methylpropyl)oxolane-2-carboxamide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various oxolane and oxazole derivatives.
Medicine: It may be explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Mechanism of Action
The mechanism of action of N-(2-methylpropyl)oxolane-2-carboxamide involves its interaction with molecular targets and pathways in biological systems. The oxolane ring and carboxamide group can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with proteins involved in metabolic processes .
Comparison with Similar Compounds
Structural Differences :
- Core Structure : Both compounds share the oxolane-2-carboxamide backbone.
- Substituents: SL-77.499 incorporates a quinazoline-amino-propyl chain, whereas the target compound has a simpler isobutyl group. Functional Implications:
- The quinazoline moiety in SL-77.499 likely enhances binding to kinase targets (e.g., tyrosine kinases), a feature absent in the target compound.
- The extended propyl-quinazoline chain in SL-77.499 increases molecular weight (389.5 g/mol) compared to the target compound’s likely lower mass, affecting solubility and bioavailability .
| Property | N-(2-methylpropyl)oxolane-2-carboxamide | SL-77.499 |
|---|---|---|
| Molecular Weight | ~215 g/mol (estimated) | 389.5 g/mol |
| Key Functional Groups | Isobutyl, oxolane-carboxamide | Quinazoline, propylamine |
| Potential Activity | Unspecified (amide-based interactions) | Kinase inhibition |
Structural Differences :
- Core Heterocycle: Synthetic cannabinoids (SCs) like ADB-PINACA use indazole or indole cores, contrasting with the oxolane ring in the target compound.
- Amide Linkage : Both classes feature carboxamide groups, but SCs often include fluorinated or cyclohexylmethyl substituents to enhance receptor binding.
Functional Implications : - SCs target cannabinoid receptors (CB1/CB2), with substituents like pentyl or fluoropentyl chains critical for potency. The target compound’s isobutyl group may limit receptor affinity compared to SCs.
| Property | This compound | ADB-PINACA |
|---|---|---|
| Core Structure | Oxolane | Indazole |
| Key Substituents | Isobutyl | Pentyl, aminocarbonyl |
| Receptor Target | Unclear | CB1/CB2 |
| Metabolic Stability | Higher (rigid oxolane) | Lower (flexible alkyl chains) |
Ispinesib Mesylate
Structural Differences :
- Core Motif : Ispinesib contains a benzamide and quinazolinyl group, whereas the target compound lacks aromatic rings.
- Substituents: Ispinesib’s 3-aminopropyl and methylbenzamide groups enable kinesin inhibition, unlike the target compound’s simpler structure. Functional Implications:
- Ispinesib’s complexity (MW 613.20 g/mol) supports antimitotic activity, while the target compound’s smaller size may limit such interactions.
- The absence of a sulfonate group in the target compound suggests differing solubility and excretion profiles .
| Property | This compound | Ispinesib Mesylate |
|---|---|---|
| Molecular Weight | ~215 g/mol (estimated) | 613.20 g/mol |
| Aromatic Components | None | Benzamide, quinazolinyl |
| Mechanism | Unspecified | Kinesin inhibition |
| Therapeutic Use | Hypothetical (amide-based) | Antiepileptic, anticancer |
Key Research Findings and Hypotheses
- Branching vs. Potency : The isobutyl group in the target compound may improve metabolic stability over linear chains (e.g., SCs) but reduce receptor affinity due to steric hindrance.
- Oxolane vs. Heteroaromatic Cores : The oxolane ring’s saturated structure likely decreases π-π stacking interactions compared to SCs’ indazole cores, altering target selectivity.
- Pharmacokinetic Predictions : Estimated logP values (1.5–2.0) suggest moderate blood-brain barrier penetration, though lower than SCs with fluorinated chains .
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